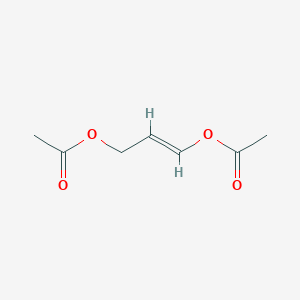
1-Propene-1,3-diol, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propene-1,3-diol, diacetate, also known as 1,3-diacetoxypropene, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 1,3-propanediol, where both hydroxyl groups are acetylated. It is a colorless liquid that is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-diol, diacetate can be synthesized through the acetylation of 1,3-propanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,3-propanediol and acetic anhydride into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1-Propene-1,3-diol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 1,3-Propanediol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-Propanediol.
科学研究应用
1-Propene-1,3-diol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving diols and their derivatives.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form esters.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of 1-Propene-1,3-diol, diacetate involves its hydrolysis to release 1,3-propanediol and acetic acid. The released 1,3-propanediol can participate in various biochemical pathways, while acetic acid can act as a metabolic intermediate. The compound’s effects are primarily due to its ability to undergo hydrolysis and release these active components.
相似化合物的比较
2-Propene-1,1-diol, diacetate: Similar in structure but differs in the position of the acetoxy groups.
1,3-Propanediol: The parent compound from which 1-Propene-1,3-diol, diacetate is derived.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo hydrolysis to release both 1,3-propanediol and acetic acid makes it valuable in various applications.
属性
CAS 编号 |
1945-91-1 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
[(Z)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3- |
InChI 键 |
BAKOKAVZDCFZIH-ARJAWSKDSA-N |
SMILES |
CC(=O)OCC=COC(=O)C |
手性 SMILES |
CC(=O)OC/C=C\OC(=O)C |
规范 SMILES |
CC(=O)OCC=COC(=O)C |
Key on ui other cas no. |
31447-25-3 1945-91-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
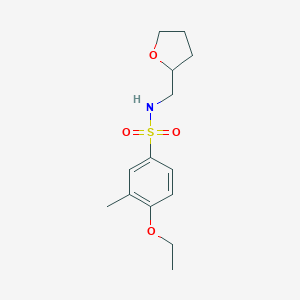
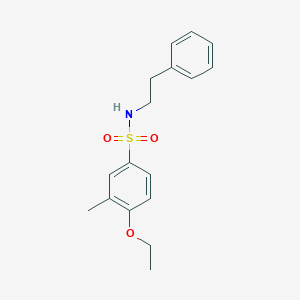
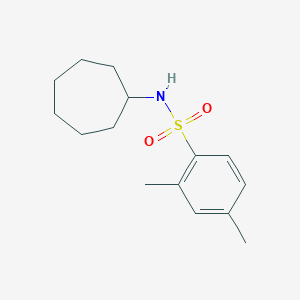

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)
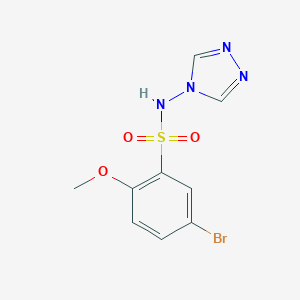

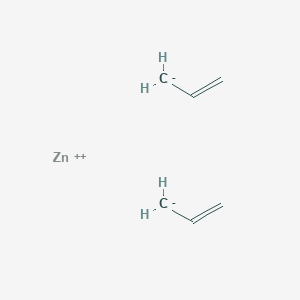
![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)
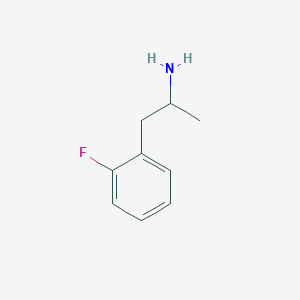

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
